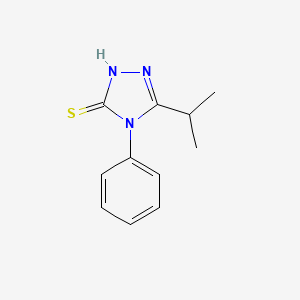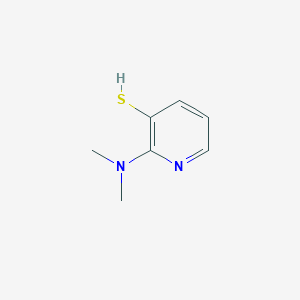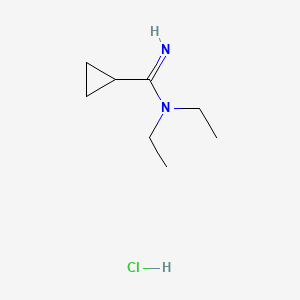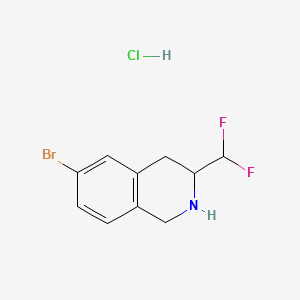
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane is an organic compound characterized by the presence of a bromomethyl group attached to a cyclopentyl ring, which is further connected to an ethyl-substituted cyclohexane ring through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane typically involves the following steps:
Formation of the Bromomethylcyclopentane: This can be achieved by brominating cyclopentylmethanol using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane.
Etherification Reaction: The bromomethylcyclopentane is then reacted with 3-ethylcyclohexanol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound to its corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under mild pressure.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound may also interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(Bromomethyl)cyclopentyl)oxy)-3-methylcyclohexane
- 1-((1-(Bromomethyl)cyclopentyl)oxy)-3-propylcyclohexane
Uniqueness
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane is unique due to its specific ethyl substitution on the cyclohexane ring, which can influence its reactivity and interactions compared to similar compounds with different alkyl substitutions. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C14H25BrO |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
1-[1-(bromomethyl)cyclopentyl]oxy-3-ethylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-2-12-6-5-7-13(10-12)16-14(11-15)8-3-4-9-14/h12-13H,2-11H2,1H3 |
InChI Key |
NAMXEXPNWILCQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)OC2(CCCC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)

![2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13479455.png)







![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)
